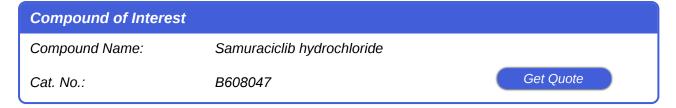


# Preparing Samuraciclib Hydrochloride for Cell Culture: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

# Introduction

Samuraciclib hydrochloride (also known as CT7001 or ICEC0942) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2][3] CDK7 is a key regulator of both the cell cycle and transcription, making it a compelling therapeutic target in oncology.[4] Samuraciclib has demonstrated anti-tumor effects in various cancer models by inducing cell cycle arrest and apoptosis.[5][6] This document provides detailed application notes and protocols for the preparation and use of Samuraciclib hydrochloride in cell culture experiments.

# **Physicochemical Properties**

A clear understanding of the physicochemical properties of **Samuraciclib hydrochloride** is crucial for its effective use in in vitro studies.



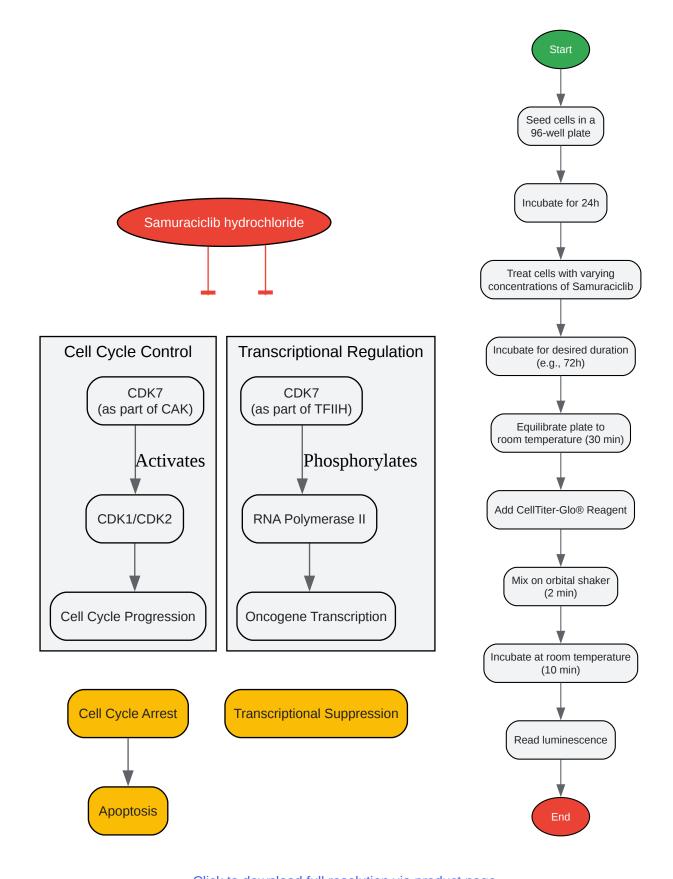
Property	Value	Reference
Synonyms	CT7001 hydrochloride, ICEC0942 hydrochloride	[1]
CAS Number	1805789-54-1	[1][7]
Molecular Formula	C22H31CIN6O	[1]
Molecular Weight	430.97 g/mol	[1]
Appearance	Solid	[8][9]
Purity	≥98%	[1]
Solubility	DMSO: ≥ 60 mg/mL	[7]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[7]

# **Mechanism of Action**

**Samuraciclib hydrochloride** exerts its anti-cancer effects through a dual mechanism of action by inhibiting CDK7.[1]

- Cell Cycle Arrest: As a component of the CDK-activating kinase (CAK) complex, CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1 and CDK2. By inhibiting CDK7, Samuraciclib prevents the activation of these downstream CDKs, leading to cell cycle arrest.[5][6]
- Transcriptional Inhibition: CDK7 is also a subunit of the general transcription factor TFIIH. In
  this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a
  critical step for transcription initiation of many genes, including key oncogenes.
   Samuraciclib's inhibition of CDK7 leads to reduced Pol II phosphorylation, thereby
  suppressing oncogenic transcription.[6]





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